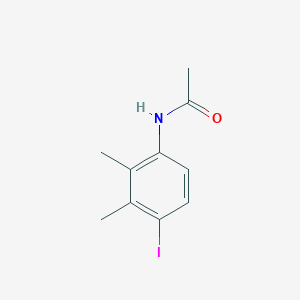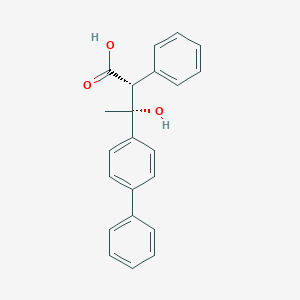
Oxirane, (chloromethyl)-, polymer with oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxirane, (chloromethyl)-, polymer with oxirane, also known as polyepichlorohydrin (PECH), is a synthetic polymer that has gained significant attention in scientific research due to its unique properties and potential applications. PECH is a versatile polymer that can be synthesized using various methods, and its structure allows for modification to suit different research needs.
Mechanism of Action
PECH's mechanism of action depends on its application. In tissue engineering, PECH provides a scaffold for cell growth and differentiation by mimicking the extracellular matrix. In water treatment, PECH acts as a flocculant by neutralizing the charge of impurities and contaminants and forming a floc that can be easily removed. In coatings and adhesives, PECH acts as a binder by forming a strong bond between the substrate and the coating or adhesive. In polymers and composites, PECH acts as a modifier by improving the interfacial adhesion between the polymer and the filler or reinforcement.
Biochemical and Physiological Effects:
PECH's biochemical and physiological effects depend on its application. In tissue engineering, PECH has been shown to support cell growth and differentiation without causing cytotoxicity or inflammation. In water treatment, PECH has been shown to be non-toxic and biodegradable, making it a safe and environmentally friendly option. In coatings and adhesives, PECH has been shown to be non-toxic and non-irritating to the skin. In polymers and composites, PECH has been shown to improve the mechanical, thermal, and electrical properties of the materials without causing cytotoxicity or inflammation.
Advantages and Limitations for Lab Experiments
PECH's advantages for lab experiments include its versatility, biocompatibility, biodegradability, and mechanical properties. PECH can be synthesized using various methods and modified to suit different research needs. Its biocompatibility and biodegradability make it a safe option for tissue engineering and water treatment applications. Its mechanical properties make it a suitable option for coatings, adhesives, polymers, and composites. However, PECH's limitations for lab experiments include its sensitivity to moisture and its potential for crosslinking, which can affect its properties and performance.
Future Directions
For PECH research include its application in drug delivery, wound healing, and environmental remediation. PECH's unique properties make it a promising candidate for drug delivery systems that can target specific cells or tissues. Its biocompatibility and biodegradability make it a potential option for wound healing applications. Its flocculation properties make it a potential option for environmental remediation of pollutants and contaminants. Additionally, further research can be conducted to optimize the synthesis method and modify the structure of PECH to improve its properties and performance for various applications.
Conclusion:
Polyepichlorohydrin (PECH) is a versatile synthetic polymer that has gained significant attention in scientific research due to its unique properties and potential applications. PECH can be synthesized using various methods and modified to suit different research needs. Its biocompatibility, biodegradability, and mechanical properties make it a promising candidate for tissue engineering, water treatment, coatings, adhesives, polymers, and composites. Future research can further optimize PECH's properties and performance for various applications.
Synthesis Methods
PECH can be synthesized using various methods, including ring-opening polymerization of epichlorohydrin, cationic polymerization of oxirane, and anionic polymerization of oxirane. The ring-opening polymerization method is the most commonly used method for synthesizing PECH. This method involves the reaction of epichlorohydrin with a catalyst, such as a Lewis acid or a tertiary amine, in the presence of a solvent, such as water or an alcohol. The resulting polymer is a linear chain of repeating units of oxirane and chloromethyl groups.
Scientific Research Applications
PECH has a wide range of scientific research applications, including as a biomaterial for tissue engineering, a flocculant for water treatment, a binder for coatings and adhesives, and a modifier for polymers and composites. In tissue engineering, PECH has been used as a scaffold material for cell growth and differentiation due to its biocompatibility, biodegradability, and mechanical properties. In water treatment, PECH has been used as a flocculant to remove impurities and contaminants from water due to its high charge density and hydrophobicity. In coatings and adhesives, PECH has been used as a binder due to its high adhesion and mechanical strength. In polymers and composites, PECH has been used as a modifier to improve the mechanical, thermal, and electrical properties of the materials.
properties
CAS RN |
24969-10-6 |
|---|---|
Product Name |
Oxirane, (chloromethyl)-, polymer with oxirane |
Molecular Formula |
C5H9ClO2 |
Molecular Weight |
136.58 g/mol |
IUPAC Name |
2-(chloromethyl)oxirane;oxirane |
InChI |
InChI=1S/C3H5ClO.C2H4O/c4-1-3-2-5-3;1-2-3-1/h3H,1-2H2;1-2H2 |
InChI Key |
OIXNFJTTYAIBNF-UHFFFAOYSA-N |
SMILES |
C1CO1.C1C(O1)CCl |
Canonical SMILES |
C1CO1.C1C(O1)CCl |
synonyms |
(chloromethyl)-oxiranpolymerwithoxirane; Oxirane,(chloromethyl)-,polymerwithoxirane; EPICHLOROHYDRIN/ETHYLENE OXIDE COPOLYMER; POLY(EPICHLOROHYDRIN-CO-ETHYLENE OXIDE); EPICHLOROHYDRIN-ETHYLENE OXIDE POLYMER; ALPHA-Epichlorohydrin-ethylene oxide copolymer |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B37549.png)




![1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B37560.png)



![1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B37569.png)
![9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B37572.png)

